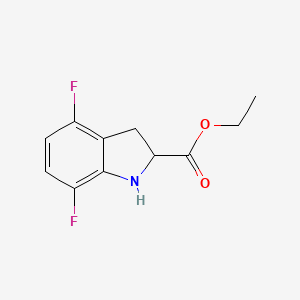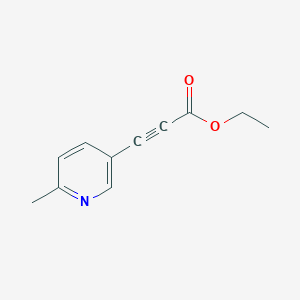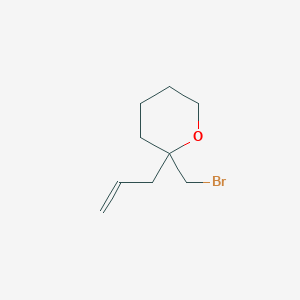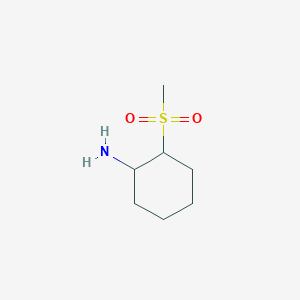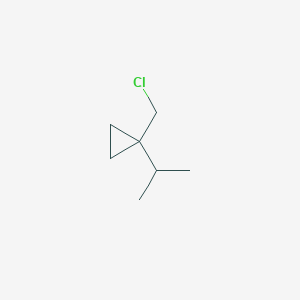
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a chloromethyl group and an isopropyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can be achieved through various methods:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amine derivative of the cyclopropane compound.
Scientific Research Applications
1-(Chloromethyl)-1-(propan-2-yl)cyclopropane can have various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: Cyclopropane derivatives are often studied for their biological activity, including potential pharmaceutical applications.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(propan-2-yl)cyclopropane would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, altering their activity through covalent modification or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-(methyl)cyclopropane: Similar structure but with a methyl group instead of an isopropyl group.
Properties
Molecular Formula |
C7H13Cl |
|---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
1-(chloromethyl)-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-6(2)7(5-8)3-4-7/h6H,3-5H2,1-2H3 |
InChI Key |
YCPDXGWFSGPCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



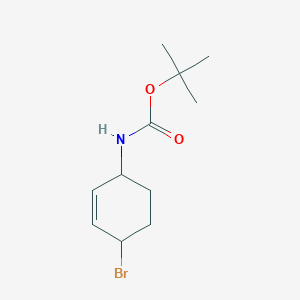

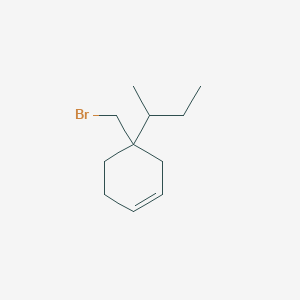
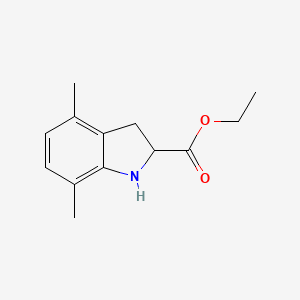
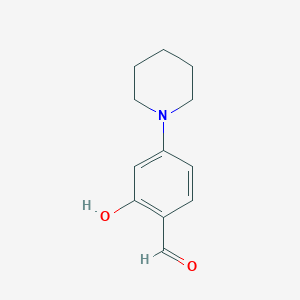
![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
